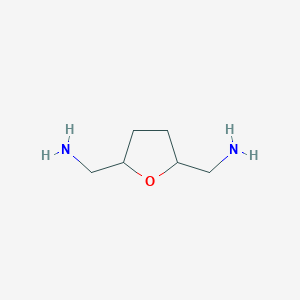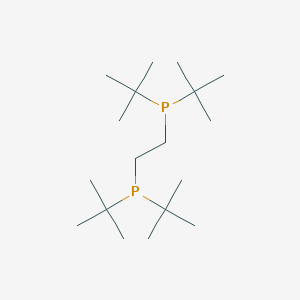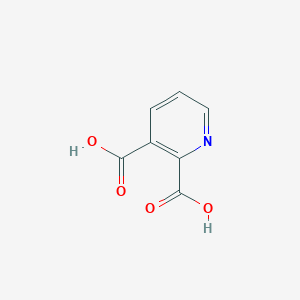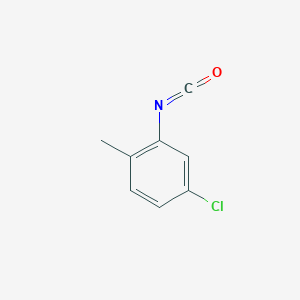
2,5-Bis(aminomethyl)tetrahydrofuran
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran has been achieved through various methods, including the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole and the controlled reaction pathway over Rh/HZSM-5, enhancing the sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime due to the surface acidity on the HZSM-5 support (Wang et al., 2005); (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound has been characterized in several studies. For example, X-ray crystal structures of related compounds reveal insights into the spatial arrangement and bonding interactions within the molecule and its derivatives, contributing to a deeper understanding of its chemical behavior and reactivity (Wang et al., 2005).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including its use as a monomer in polymerization processes to create novel biobased furan polyesters, showcasing its versatility in synthesizing new materials with potentially valuable applications (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of this compound-based polyesters, such as molecular weight and structural characteristics, have been thoroughly investigated, indicating the influence of the methylene units in the dicarboxylic segments on the materials' properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with various chemical agents, have been explored to synthesize and modify polymers and other materials. This includes its role in the enzymatic polymerization processes and the synthesis of biobased polyesters, highlighting its potential in sustainable material development (Jiang et al., 2014).
Scientific Research Applications
Biofuel Precursors : A study by Fulignati et al. (2022) demonstrated the conversion of 5-hydroxymethylfurfural into derivatives like 2,5-bis(hydroxymethyl)furan and 2,5-bis(hydroxymethyl)tetrahydrofuran, offering potential as biofuel precursors (Fulignati et al., 2022).
Biobased Polyesters : In the field of polymer chemistry, Jiang et al. (2014) explored the enzymatic synthesis of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block, achieving novel molecular weights with potential industrial applications (Jiang et al., 2014).
X-ray Crystal Structures : Wang et al. (2005) studied 2,5-bis(diethyl-3′-indolyl)methylfuran and its N,N′-dimetallated complexes, providing insights into their synthesis and crystal structures (Wang et al., 2005).
Biorefinery Applications : Nakagawa et al. (2013) reported on the catalytic reduction of biomass-derived furanic compounds to produce valuable products like cyclopentanone and hexanediol, relevant for biorefinery applications (Nakagawa et al., 2013).
Organic Synthesis : Xia et al. (2010) highlighted the potential of a solvated bis-amide derivative of 2,5-Bis(aminomethyl)tetrahydrofuran in organic synthesis, particularly due to its chiral amino acid ester structure (Xia et al., 2010).
Selective Synthesis : Yongming et al. (2018) demonstrated an efficient method for synthesizing 2,5-bis(aminomethyl)furan from biomass-derived materials, highlighting its high selectivity and yield (Yongming et al., 2018).
Natural Product Synthesis : Wysocki et al. (2006) synthesized bis(tetrahydrofuran) stereoisomers, some of which are components in biologically active natural products (Wysocki et al., 2006).
Antagonistic Activity : Biftu et al. (1986) identified a derivative of this compound as a potent platelet-activating factor antagonist (Biftu et al., 1986).
Mechanism of Action
Target of Action
It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .
Biochemical Pathways
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.
Future Directions
The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .
properties
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467021 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66918-21-6 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?
A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.
Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?
A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)



![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)


